

Ashless Dithiophosphates vs. ZDDP: A Comparative Guide on Antiwear and Extreme Pressure Properties

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Compound of Interest		
Compound Name:	Dithiophosphate	
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In the realm of lubricant additives, Zinc Dialkyldithiophosphates (ZDDPs) have long been the benchmark for antiwear (AW) and extreme pressure (EP) performance. However, growing environmental concerns over sulfated ash, phosphorus, and sulfur (SAPS) content in engine oils have spurred the development of ashless alternatives. This guide provides an objective comparison of the antiwear and extreme pressure properties of ashless dithiophosphates against traditional ZDDP, supported by experimental data and detailed methodologies.

Executive Summary

Ashless **dithiophosphate**s have emerged as a viable alternative to ZDDP, demonstrating comparable and, in some cases, superior antiwear and extreme pressure performance. While ZDDP is known for forming robust zinc phosphate-based tribofilms, ashless **dithiophosphates** react with the ferrous surfaces to form protective layers of iron phosphates, sulfides, and sulfates.[1] Experimental data from four-ball wear and extreme pressure tests indicate that while ZDDP remains a formidable antiwear agent, certain ashless formulations exhibit competitive wear prevention and can significantly enhance the extreme pressure characteristics of lubricants.

Data Presentation: Quantitative Comparison



The following tables summarize the key performance data from various studies comparing ashless **dithiophosphates** and ZDDP.

Table 1: Four-Ball Antiwear Test Results

Lubricant Formulation	Wear Scar Diameter (mm)	Coefficient of Friction
Mineral Oil ISO VG 32 Group I (Base Oil)	1.161	0.38
Base Oil + 1% ZDDP	0.492	0.105
Base Oil + 1% Short Alkyl Chain Ashless DTP	0.692	0.117
Base Oil + 2% Short Alkyl Chain Ashless DTP	0.603	0.109
Base Oil + 1% Long Chain Ashless DTP	0.928	0.111
Base Oil + 2% Long Chain Ashless DTP	0.576	0.111

Data sourced from a study on the synthesis and evaluation of dithiophosphate compounds.

Table 2: Four-Ball Extreme Pressure Test Results

Lubricant Formulation	Maximum Non-Seizure Load (PB) (N)	Weld Load (PD) (N)
Base Oil (BO)	618	2452
BO + MoDTC (BM)	618	2452
BO + Ashless DDP (ADDP) (BA)	785	3090
BO + ADDP + MoDTC (BMA)	991	3864



Data adapted from a study on the synergistic effect of acrylate of dialkyl dithiophosphoric acid (an ashless DDP) and MoDTC in gear oil.[2]

Experimental Protocols Four-Ball Wear Test (ASTM D4172)

This test method evaluates the antiwear properties of lubricating fluids. Three steel balls are clamped together and covered with the lubricant under evaluation. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, temperature, and duration. The average size of the wear scars that appear on the three stationary balls is measured to determine the lubricant's antiwear efficacy. Smaller wear scar diameters indicate better antiwear performance.

Test Conditions (for data in Table 1):

Load: 392 N

Rotating Speed: 1200 rpm

Temperature: 75°C

Duration: 60 minutes

Four-Ball Extreme Pressure Test (ASTM D2783)

This test determines the extreme pressure properties of a lubricant, specifically its maximum non-seizure load (PB) and weld load (PD). The test setup is similar to the four-ball wear test, but the load is incrementally increased until seizure (a sharp increase in friction) and welding of the steel balls occur. The PB value represents the highest load at which the lubricant can prevent seizure, while the PD value is the load at which the rotating ball welds to the stationary balls. Higher PB and PD values indicate superior extreme pressure performance.

FZG Gear Scuffing Test (ASTM D5182)

The FZG (Forschungsstelle für Zahnräder und Getriebebau) gear test is designed to assess the scuffing load capacity of lubricants. A set of standard spur gears is operated in the test lubricant at a specified speed and temperature, with the load being incrementally increased in



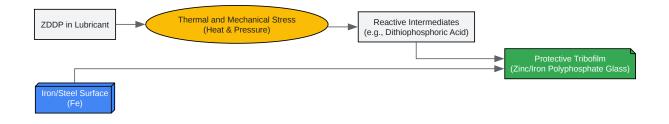
stages. After each load stage, the gear teeth are inspected for scuffing (adhesive wear). The failure load stage is the load stage at which significant scuffing occurs. A higher failure load stage indicates better extreme pressure and anti-scuffing properties. While specific comparative FZG data was not available in a tabular format, studies indicate that ashless **dithiophosphates** can effectively improve the FZG failure level of gear oils.[2]

Mechanisms of Action: A Visual Comparison

The antiwear and extreme pressure properties of both ZDDP and ashless **dithiophosphates** are attributed to the formation of a protective tribofilm on the metal surfaces under boundary lubrication conditions. However, the composition and formation mechanism of these films differ.

ZDDP Tribofilm Formation

ZDDP molecules decompose under heat and pressure at the asperity contacts. The decomposition products react with the iron surface and the zinc cations to form a complex, glassy tribofilm composed primarily of zinc and iron polyphosphates. This film is sacrificial and continuously replenished, providing a protective barrier that minimizes metal-to-metal contact.



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Caption: ZDDP tribofilm formation mechanism.

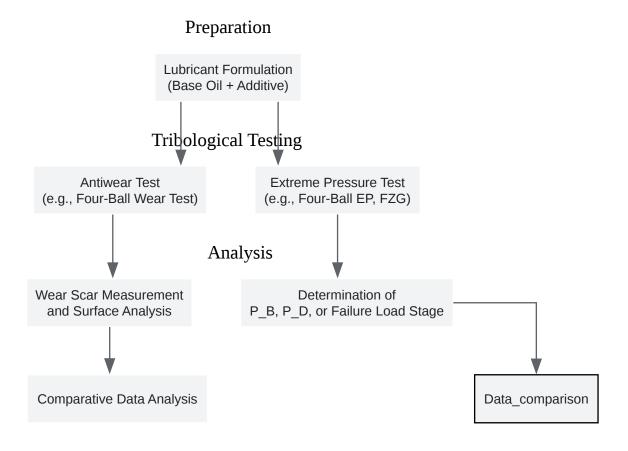
Ashless Dithiophosphate Tribofilm Formation

In the absence of a metal cation like zinc, ashless **dithiophosphates** react directly with the iron of the steel surface. The decomposition process is believed to initiate with the formation of sulfur-containing species (sulfates and sulfides) on the surface, followed by the formation of a



protective layer of iron phosphate.[1][3] This tribofilm, while different in composition from that of ZDDP, is also effective in preventing wear and scuffing under boundary lubrication conditions.





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